5-Phenyl-2-(trimethylsilyl)-2H-tetrazole

Catalog No.
S12333918
CAS No.
17591-51-4
M.F
C10H14N4Si
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-2-(trimethylsilyl)-2H-tetrazole

CAS Number

17591-51-4

Product Name

5-Phenyl-2-(trimethylsilyl)-2H-tetrazole

IUPAC Name

trimethyl-(5-phenyltetrazol-2-yl)silane

Molecular Formula

C10H14N4Si

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C10H14N4Si/c1-15(2,3)14-12-10(11-13-14)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

BVBAWLTXNOQFEL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1N=C(N=N1)C2=CC=CC=C2

5-Phenyl-2-(trimethylsilyl)-2H-tetrazole is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound features a phenyl group at the 5-position and a trimethylsilyl group at the 2-position, which enhances its stability and solubility. Tetrazoles, including this compound, are known for their diverse chemical properties and biological activities, making them significant in medicinal chemistry.

Typical of tetrazoles. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cycloaddition Reactions: Tetrazoles can undergo cycloaddition with alkenes and alkynes to form more complex structures.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, revealing the reactive sites on the tetrazole ring for further functionalization.

Research indicates that compounds containing tetrazole moieties exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown cytotoxic effects against various cancer cell lines, including epidermoid carcinoma and colon cancer .
  • Antioxidant Activity: Tetrazoles demonstrate antioxidant properties, which can help mitigate oxidative stress in biological systems .
  • Antimicrobial Effects: Tetrazole derivatives have been explored for their antibacterial and antifungal activities, showcasing potential therapeutic applications

    The synthesis of 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole can be achieved through several methods:

    • Multicomponent Reactions: One efficient approach involves the reaction of phenyl nitriles with azides in the presence of Lewis acids, leading to the formation of 5-substituted tetrazoles .
    • One-Pot Synthesis: Recent studies have reported one-pot synthesis methods that streamline the process by combining multiple reagents in a single reaction vessel .
    • Trimethylsilylation: The introduction of the trimethylsilyl group can be performed using trimethylsilyl azide or other silylating agents under appropriate conditions .

5-Phenyl-2-(trimethylsilyl)-2H-tetrazole has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting cancer and other diseases.
  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in creating more complex nitrogen-containing compounds.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Studies on the interaction of 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole with biological targets have revealed:

  • Binding Affinity: Molecular docking studies indicate that tetrazole derivatives can bind effectively to certain enzymes, such as CSNK2A1, suggesting potential as enzyme inhibitors .
  • Hydrogen Bonding: The nitrogen atoms in the tetrazole ring can form hydrogen bonds with various biological macromolecules, enhancing binding interactions and specificity .

Several compounds share structural similarities with 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Phenyl-1H-tetrazoleContains one less nitrogen in the ringExhibits different reactivity patterns
5-Aryl-tetrazolesVarying aryl substituents at the 5-positionDiverse biological activities based on substituents
1H-Tetrazole-5-carboxylic acidsCarboxylic acid functional group at C5Enhanced solubility and potential for further derivatization
5-(Trifluoromethyl)tetrazoleTrifluoromethyl group substitutionIncreased lipophilicity and altered electronic properties

The uniqueness of 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole lies primarily in its trimethylsilyl substitution, which enhances its stability and solubility compared to other derivatives. This modification allows it to participate effectively in various

Palladium-Catalyzed Three-Component Coupling Strategies

Palladium-catalyzed three-component coupling (TCC) reactions have emerged as a powerful tool for constructing tetrazole frameworks, including 5-phenyl-2-(trimethylsilyl)-2H-tetrazole. This method integrates an allylic carbonate, a nitrile, and trimethylsilyl azide under catalytic conditions to form the tetrazole core. For example, the reaction of allyl methyl carbonate with malononitrile derivatives and trimethylsilyl azide in the presence of Pd₂(dba)₃·CHCl₃ and tris(2-furyl)phosphine yields 2-allyltetrazoles with high efficiency.

The TCC strategy offers distinct advantages:

  • Regioselectivity Control: The palladium catalyst directs the [3+2] cycloaddition between the in situ-generated π-allylpalladium azide complex and nitriles, ensuring precise positioning of the trimethylsilyl and aryl substituents.
  • Broad Substrate Scope: Activated nitriles, including electron-deficient aromatic and aliphatic variants, participate effectively, enabling diverse tetrazole derivatives.
  • Mild Conditions: Reactions typically proceed at ambient to moderate temperatures (25–60°C), minimizing side reactions and preserving functional groups.

A representative catalytic cycle involves:

  • Oxidative addition of allyl carbonate to Pd⁰, forming a π-allylpalladium complex.
  • Azide transfer from trimethylsilyl azide to the palladium center, generating a π-allylpalladium azide intermediate.
  • [3+2] Cycloaddition with a nitrile to form the tetrazole ring, followed by reductive elimination to release the product.

Mechanistic Insights into π-Allylpalladium Azide Intermediate Formation

The π-allylpalladium azide complex is a critical intermediate in tetrazole synthesis. Its formation and reactivity have been elucidated through kinetic and spectroscopic studies:

Key Mechanistic Steps:

  • Oxidative Addition: Pd⁰ inserts into the allylic C–O bond of allyl carbonate, forming a η³-allylpalladium complex.
  • Azide Coordination: Trimethylsilyl azide (Me₃SiN₃) undergoes transmetallation with the palladium complex, displacing the carbonate group and yielding a η³-allylpalladium azide species.
  • Nitrile Activation: The palladium center polarizes the nitrile’s C≡N bond, facilitating nucleophilic attack by the azide moiety.

Stereochemical Considerations:

  • The η³-allyl geometry of the palladium complex dictates the regiochemistry of the cycloaddition. Syn periplanar alignment of the azide and nitrile groups ensures optimal orbital overlap during ring closure.
  • Computational studies suggest that the reaction proceeds via a concerted asynchronous pathway, with partial negative charge development on the nitrile carbon during transition state formation.

Trimethylsilyl Azide Reactivity in Tetrazole Ring Construction

Trimethylsilyl azide (Me₃SiN₃) plays dual roles in tetrazole synthesis: as an azide source and as a silicon-based directing group.

Reactivity Modes:

  • Azide Transfer Agent: Me₃SiN₃ delivers the N₃⁻ unit to the palladium center, forming the key palladium azide intermediate. The trimethylsilyl group enhances the leaving group ability of the azide, facilitating transmetallation.
  • Steric and Electronic Effects: The bulky Me₃Si group shields the tetrazole’s N2 position, preventing undesired side reactions (e.g., N1 alkylation) and improving regioselectivity.
  • In Situ Protection: The silyl group acts as a temporary protective group, which can be removed post-synthesis via fluoride-mediated desilylation.

Comparative Performance:

  • Copper-Catalyzed Systems: In copper-mediated [3+2] cycloadditions, Me₃SiN₃ reacts with nitriles to form 5-substituted 1H-tetrazoles. The silyl group stabilizes the copper azide intermediate, enabling reactions at lower temperatures (60–80°C) compared to traditional Huisgen conditions.
  • Palladium Systems: Me₃SiN₃’s compatibility with palladium catalysts allows tandem C–N bond formation and cycloaddition, streamlining the synthesis of 2,5-disubstituted tetrazoles.

Enantioselective Silylation of Polyols via Tetrazole-Coordinated Complexes

The application of 5-phenyl-2-(trimethylsilyl)-2H-tetrazole in enantioselective silylation represents a significant advancement in asymmetric functionalization chemistry [6]. Tetrazole-coordinated complexes have demonstrated exceptional capability in promoting selective silyl protection of polyols, where the tetrazole moiety serves as both a coordinating ligand and a stereochemical directing element [7].

Research investigations have revealed that tetrazole derivatives function as effective co-catalysts in asymmetric silylation processes [6]. The mechanism involves the formation of highly electrophilic silyl complexes through nucleophilic activation by deprotonated tetrazole species [6]. The unique electronic structure of the tetrazole ring, characterized by multiple nitrogen atoms, creates a high-energy highest occupied molecular orbital that enhances reactivity toward silyl chlorides [6].

Experimental studies have demonstrated that 5-ethylthiotetrazole, a structurally related compound, significantly accelerates catalytic asymmetric silylation reactions of diols and triols [6]. When employed as a co-catalyst at loadings of 7.5 to 20 mol percent, reaction times are reduced from several days to approximately one hour, while maintaining high enantiomeric ratios [6].

Table 1: Comparative Performance of Tetrazole Co-catalysts in Asymmetric Silylation

Tetrazole DerivativeCatalyst Loading (mol%)Reaction TimeConversion (%)Enantiomeric Ratio
5-Ethylthiotetrazole7.53.0 h>9897:3
Tetrazole7.53.0 h4598:2
4,5-Dicyanoimidazole7.53.0 h4796:4

The coordination behavior of tetrazole ligands with transition metals has been extensively characterized through crystallographic studies [3]. Silicon tetrazolate complexes exhibit coordinative bonds ranging from 1.883 to 1.995 angstroms, with the coordination mode significantly influencing the catalytic activity [3]. The eta-1 coordination of tetrazolato ligands through the nitrogen-2 position has been identified as the predominant binding mode in catalytically active complexes [21].

Role in Accelerating Organocatalytic Silyl Transfer Reactions

The trimethylsilyl substituent on 5-phenyl-2-(trimethylsilyl)-2H-tetrazole plays a crucial role in facilitating silyl transfer reactions through both electronic and steric effects [17]. Computational studies have revealed that the coordination of trimethylsilyl groups to tetrazole rings creates significant angular distortions, with calculated differences of 15.5 degrees between carbon-nitrogen-silicon and nitrogen-nitrogen-silicon angles [17].

Organocatalytic silyl transfer mechanisms involving tetrazole derivatives proceed through cooperative activation pathways [7]. The tetrazole component functions as a nucleophilic activator, generating highly electrophilic silyl intermediates, while simultaneously serving as a Brønsted base to enhance alcohol nucleophilicity [6]. This dual functionality enables efficient silylation under mild conditions with reduced catalyst loadings [7].

Silicon tetrazolate complexes demonstrate exceptional stability and reactivity in organocatalytic applications [3]. The electron-donating capabilities of tetrazolato ligands create silicon centers with enhanced electrophilic character, facilitating rapid silyl transfer to alcohol substrates [3]. Kinetic studies have shown that the presence of tetrazole co-catalysts can increase reaction rates by nearly two orders of magnitude compared to conventional silylation methods [6].

Table 2: Kinetic Parameters for Tetrazole-Promoted Silyl Transfer Reactions

Substrate TypeRate Enhancement FactorTurnover Frequency (h⁻¹)Selectivity Factor
Primary Alcohols8512.4>25
Secondary Alcohols678.915-20
Tertiary Alcohols423.2>25

The mechanistic pathway involves initial deprotonation of the tetrazole by diisopropylethylamine, generating an anionic nucleophilic species with exceptional reactivity toward silyl electrophiles [6]. The resulting activated silyl complex then undergoes selective transfer to alcohol substrates under the influence of chiral directing elements present in the catalyst system [6].

Cooperative Catalysis with Transition Metal Systems

Cooperative catalysis involving 5-phenyl-2-(trimethylsilyl)-2H-tetrazole and transition metal complexes represents an emerging area of asymmetric functionalization [12] [19]. Tetrazole ligands coordinate to metal centers through multiple nitrogen atoms, creating unique electronic environments that enhance catalytic activity and selectivity [20] [23].

Cobalt and nickel complexes bearing tetrazole-carboxylate ligands have demonstrated significant catalytic activity in oxidative transformations [12]. These complexes adopt distorted octahedral geometries and feature one-dimensional chain structures that can be extended to higher-dimensional architectures through pi-pi stacking and hydrogen bonding interactions [12]. The catalytic properties of these systems have been evaluated in green catalytic processes, showing high conversion rates and excellent selectivity [12].

Zinc coordination compounds containing azide and tetrazole ligands exhibit exceptional catalytic activity in tetrazole synthesis reactions [33]. The presence of azide functionality in the coordination sphere enhances the catalytic performance through cooperative activation mechanisms [33]. Heterogeneous catalysts prepared by supporting these zinc complexes on functionalized silica gel maintain high activity and stability over multiple catalytic cycles [33].

Table 3: Transition Metal-Tetrazole Cooperative Catalytic Systems

Metal CenterLigand SystemCatalytic ApplicationConversion (%)Selectivity (%)
Cobalt(II)Tetrazole-carboxylateOxidative coupling9288
Nickel(II)Tetrazole-carboxylateOxidative coupling8985
Zinc(II)Azide-tetrazoleCycloaddition94>99

The mechanistic understanding of cooperative catalysis reveals that tetrazole ligands facilitate substrate activation through multiple coordination modes [21]. Early transition metal complexes demonstrate preferential eta-2 coordination of tetrazolato ligands, which is predicted to be more stable than eta-1 coordination by 5.2 to 13.8 kilocalories per mole [21]. This coordination preference significantly influences the electronic structure and reactivity of the metal center [21].

Molecular orbital calculations provide detailed insights into the bonding interactions between transition metal centers and tetrazolato ligands [21]. The computational studies reveal that the eta-2 coordination mode maximizes orbital overlap and stabilizes the metal-ligand interaction through enhanced back-bonding [21]. These electronic effects translate directly into improved catalytic performance and enhanced substrate selectivity [21].

The tetrazole ring in 5-phenyl-2-(trimethylsilyl)-2H-tetrazole functions as a well-established bioisosteric replacement for carboxylic acid, exhibiting remarkable similarities in electrostatic potential topology despite fundamental differences in atomic composition [3]. The heterocyclic tetrazole demonstrates four coplanar local minima in its electrostatic potential surface, positioned consistently with lone pair orientations, which closely mimics the hydrogen bonding patterns observed in carboxylate systems [3].

Hydrogen Bonding Networks

The tetrazole moiety forms extensive hydrogen bonding networks through its four nitrogen atoms, each contributing σ-lone pairs positioned coplanarly within the five-membered ring [4]. Research demonstrates that tetrazoles can establish up to four simultaneous hydrogen bonds with receptor sites, with characteristic distances ranging from 2.7 to 3.8 Å [5] [4]. The nitrogen atoms N-2, N-3, N-4, and N-5 in the tetrazole ring serve as hydrogen bond acceptors, while the mobile hydrogen in tautomeric forms acts as a donor [6] [4].

π-System Interactions

Quantum chemical analyses reveal that tetrazole rings engage in significant π-π stacking interactions with aromatic systems, predominantly through parallel-displaced and T-shaped edge-to-face arrangements [7] [8]. The parallel-displaced stacking configuration exhibits interaction energies ranging from -8 to -15 kJ/mol, while T-shaped arrangements contribute -6 to -12 kJ/mol to stabilization [9] [10]. These π-π interactions are enhanced in the presence of electron-withdrawing substituents, which increase the π-stacking binding energies relative to unsubstituted tetrazoles [9].

Electrostatic Contributions

Energy decomposition analyses demonstrate that electrostatic interactions constitute the primary driving force for tetrazole-aromatic ring association [6] [8]. The electrostatic component contributes -15 to -25 kJ/mol to the overall interaction energy, significantly exceeding the contributions from dispersion or charge-transfer effects [6]. The tetrazolate anion exhibits enhanced electrostatic interactions compared to the neutral tetrazole form, with the negative charge delocalization among N2-N3-N4 atoms creating a more favorable electrostatic environment for aromatic recognition [7].

Substituent Effects on Tetrazole-Arene Electronic Communication

The electronic communication between the tetrazole ring and aromatic substituents in 5-phenyl-2-(trimethylsilyl)-2H-tetrazole is significantly modulated by substituent effects, which influence both the electronic properties of the heterocycle and its interaction capacity with neighboring aromatic systems.

Phenyl Substituent Influence

The phenyl group at the 5-position of the tetrazole ring establishes π-conjugation pathways that enhance electronic delocalization throughout the molecular framework [11]. Spectroscopic studies indicate that phenyl substitution modulates the pKₐ values of tetrazoles through mesomeric effects, typically causing changes in the range of -0.2 to +0.3 pKₐ units [6] [8]. The phenyl-tetrazole conjugation enhances the aromaticity of the tetrazole ring through extended π-delocalization, as confirmed by nucleus-independent chemical shift calculations and adaptive natural density partitioning analyses [12].

Trimethylsilyl Group Effects

The trimethylsilyl substituent at the N-2 position introduces distinctive steric and electronic perturbations to the tetrazole system [13] [14]. Gas-phase electron diffraction studies reveal that the trimethylsilyl group adopts an asymmetric coordination geometry, with the C-N-Si bond angle measuring 115.2° ± 2.1° and the N-N-Si angle measuring 130.7° ± 1.8° [13] [14]. This geometric asymmetry reflects the inherent electronic properties of the tetrazole ring rather than short-range Si-N interactions [13].

The trimethylsilyl group functions primarily as a σ-donor with minimal perturbation to the π-electronic system of the tetrazole ring [14]. Nuclear magnetic resonance studies demonstrate that trimethylsilyl substitution increases the basicity of tetrazoles by +0.8 to +1.2 pKₐ units, reflecting the electron-donating character of the silicon substituent [15]. However, the bulky nature of the trimethylsilyl group introduces conformational constraints that affect the rotational dynamics of the system [13].

Electronic Communication Pathways

Molecular orbital analyses reveal that electronic communication between the tetrazole ring and aromatic substituents occurs through both σ and π pathways [8] [12]. The primary communication mechanism involves through-space NH-π interactions and direct π-π orbital overlap, with energy contributions ranging from -10 to -16 kJ/mol [6] [8]. Substituent effects follow Hammett correlations, with electron-withdrawing groups enhancing tetrazole aromaticity through π-electron withdrawal, while electron-donating groups diminish aromatic character through π-electron donation [12].

Tautomeric Equilibrium Modulation

Substituent effects significantly influence the tautomeric equilibrium between 1H- and 2H-tetrazole forms [16]. In 5-phenyl-2-(trimethylsilyl)-2H-tetrazole, the 2H-tautomer is stabilized by the trimethylsilyl substituent, leading to a predominant 2H-configuration in solution [17] [16]. Nuclear magnetic resonance spectroscopy reveals that the tautomeric equilibrium is solvent-dependent, with polar solvents favoring the 2H-form through enhanced solvation of the more dipolar tautomer [16].

Conformational Dynamics in Supramolecular Recognition

The conformational dynamics of 5-phenyl-2-(trimethylsilyl)-2H-tetrazole play a crucial role in supramolecular recognition processes, with the molecular flexibility and conformational preferences directly influencing binding affinity and selectivity in host-guest interactions.

Rotational Barriers and Molecular Flexibility

Density functional theory calculations reveal significant rotational barriers around key bonds in the molecular framework [18]. The rotation around the tetrazole-phenyl bond exhibits barriers ranging from 25 to 75 kJ/mol, depending on the specific rotational pathway and steric interactions with the trimethylsilyl group [18]. The lower barrier of approximately 25 kJ/mol allows for facile rotation under ambient conditions, while the higher barrier of 75 kJ/mol corresponds to conformations where the trimethylsilyl group experiences steric clash with the phenyl ring [18].

Temperature-Dependent Conformational Behavior

Variable-temperature nuclear magnetic resonance studies demonstrate that the conformational equilibrium of 5-phenyl-2-(trimethylsilyl)-2H-tetrazole exhibits moderate temperature dependence [19]. The tetrazole-phenyl dihedral angle shows a temperature coefficient of -0.3°/K, indicating decreased coplanarity at elevated temperatures due to increased thermal motion [19]. The tautomeric equilibrium between 1H- and 2H-forms exhibits an enthalpy difference of approximately 15 kJ/mol, with the 2H-form being thermodynamically favored [16] [19].

Solvent-Mediated Conformational Changes

Solvent polarity significantly influences the conformational preferences of the molecule [20] [16]. In polar solvents, the tetrazole-phenyl dihedral angle increases, reducing π-conjugation between the aromatic systems and favoring more polar conformations [20]. The trimethylsilyl group orientation remains relatively insensitive to solvent effects due to its nonpolar character, but the overall molecular dipole moment varies with conformation in response to solvent polarity [21].

Supramolecular Recognition Mechanisms

The conformational dynamics enable adaptive recognition in supramolecular systems [22] [23]. Tetrazoles function as potent anion recognition elements, with the neutral protonated form exhibiting extremely high binding affinities in polar solutions [22]. The recognition mechanism involves conformational adaptation to optimize multiple hydrogen bonding interactions simultaneously, with the tetrazole tautomerization providing access to complementary binding conformations that are not available to carboxylic acid analogues [22].

Metal Coordination and Structural Adaptation

In metal coordination environments, 5-phenyl-2-(trimethylsilyl)-2H-tetrazole exhibits adaptive conformational behavior that optimizes metal-ligand interactions [24] [25]. X-ray crystallographic studies of related tetrazole complexes reveal that the heterocycle can adopt various coordination modes while maintaining its essential planar geometry [24] [26]. The tetrazole ring typically coordinates through N-1 or N-2 positions, with the choice depending on the specific metal center and ancillary ligands present [25] [26].

Dynamic Equilibria and Recognition Selectivity

The conformational dynamics contribute to recognition selectivity through dynamic equilibria between different binding-competent conformations [23]. Studies on tetrazole-containing supramolecular systems demonstrate that the conformational flexibility allows for induced-fit recognition mechanisms, where the optimal binding conformation is selected from the available conformational ensemble upon target binding [23]. This dynamic recognition behavior is particularly important in biological systems, where tetrazoles serve as bioisosteric replacements for carboxylic acids while providing enhanced metabolic stability and modified binding profiles [11] [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

218.09877300 g/mol

Monoisotopic Mass

218.09877300 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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